(2-Anilino-6-methylpyrimidin-4-yl)methanol

Catalog No.
S3334358
CAS No.
116389-38-9
M.F
C12H13N3O
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Anilino-6-methylpyrimidin-4-yl)methanol

CAS Number

116389-38-9

Product Name

(2-Anilino-6-methylpyrimidin-4-yl)methanol

IUPAC Name

(2-anilino-6-methylpyrimidin-4-yl)methanol

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c1-9-7-11(8-16)15-12(13-9)14-10-5-3-2-4-6-10/h2-7,16H,8H2,1H3,(H,13,14,15)

InChI Key

ICVNJIFYUVQAIA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)CO

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)CO

(2-Anilino-6-methylpyrimidin-4-yl)methanol is a chemical compound characterized by its unique pyrimidine structure, which features an aniline group at the 2-position and a hydroxymethyl group. This compound exhibits a molecular formula of C12H14N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its potential biological activities and applications in medicinal chemistry.

Typical of organic molecules, including:

  • Hydroxymethylation: The hydroxymethyl group can participate in further reactions, such as etherification or esterification.
  • Amination: The aniline group can react with electrophiles, facilitating substitution reactions that could lead to derivatives with enhanced properties.
  • Oxidation: The hydroxymethyl group may be oxidized to form a carbonyl compound, which could alter the compound's biological activity.

These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity.

(2-Anilino-6-methylpyrimidin-4-yl)methanol has shown promising biological activities, particularly in pharmacological contexts. Its structure suggests potential interactions with various biological targets:

  • Antitumor Activity: Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting cell proliferation.
  • Antimicrobial Properties: The presence of the aniline moiety often correlates with antimicrobial effects, making this compound a candidate for further exploration in treating infections.
  • Enzyme Inhibition: Structure-activity relationship studies suggest that modifications to the pyrimidine ring could enhance inhibition of specific enzymes involved in disease pathways .

Several synthetic routes can be employed to produce (2-Anilino-6-methylpyrimidin-4-yl)methanol:

  • Pyrimidine Synthesis: Starting from appropriate precursors like 2-amino-4-methylpyrimidine, the aniline group can be introduced via electrophilic aromatic substitution.
  • Reduction Reactions: The conversion of corresponding carbonyl derivatives to their alcohol forms through reduction processes can yield the desired hydroxymethyl functionality.
  • One-Pot Reactions: Recent advances in organic synthesis allow for one-pot methodologies that combine multiple steps into a single reaction vessel, improving efficiency and yield.

The unique structure of (2-Anilino-6-methylpyrimidin-4-yl)methanol lends itself to various applications:

  • Pharmaceutical Development: As a potential lead compound for drugs targeting cancer or infectious diseases.
  • Research Tool: Its ability to modulate enzyme activity makes it useful in biochemical research for studying metabolic pathways.
  • Material Science: Investigations into its properties may reveal applications in developing novel materials with specific functionalities.

Interaction studies are crucial for understanding how (2-Anilino-6-methylpyrimidin-4-yl)methanol interacts with biological systems. Techniques such as:

  • Molecular Docking: This computational method allows researchers to predict how the compound binds to target proteins, aiding in drug design.
  • In Vitro Assays: Biological assays can evaluate the compound’s effects on cell lines, providing insights into its pharmacodynamics and potential side effects.
  • Structure–Activity Relationship Analysis: By systematically varying parts of the molecule and observing changes in activity, researchers can identify key structural features responsible for its biological effects .

Several compounds share structural similarities with (2-Anilino-6-methylpyrimidin-4-yl)methanol. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-methylpyridinePyridine ring with amino groupAntimicrobial
6-MethylpyrimidineMethylated pyrimidineAntitumor
AnilineSimple aromatic amineAntioxidant
2-(4-Methylphenyl)thiazoleThiazole ring with methylphenyl substitutionAntifungal

Uniqueness

(2-Anilino-6-methylpyrimidin-4-yl)methanol's uniqueness lies in its specific combination of a pyrimidine core and an aniline substituent, which may allow for selective interactions with biological targets not available to simpler analogs. Its hydroxymethyl group also provides additional reactivity that can be exploited for further derivatization.

Nucleophilic aromatic substitution (NAS) is pivotal for constructing the pyrimidine-aniline core. Pyrimidine’s electron-deficient aromatic ring facilitates NAS at positions activated by electron-withdrawing groups, such as the C2 and C4 positions. The Chichibabin reaction, traditionally applied to pyridines, has been adapted for pyrimidines, enabling direct amination via hydride displacement under strongly basic conditions. For example, potassium amide (KNH₂) in liquid ammonia promotes the substitution of hydrogen at the C2 position with an aniline group, forming the 2-anilino-6-methylpyrimidine scaffold.

Recent advances leverage halogenated pyrimidine precursors to enhance regioselectivity. Bromine or chlorine substituents at the C2 position act as superior leaving groups, enabling efficient displacement by aniline derivatives in the presence of palladium or copper catalysts. Microwave-assisted NAS reactions further reduce reaction times (<30 minutes) and improve yields (>85%) by enhancing reaction kinetics. A key development involves the use of N‑heterocyclic carbene (NHC) ligands with palladium catalysts, which stabilize transition states and suppress side reactions like dehalogenation.

Optimization of Methanol Functionalization at the Pyrimidine C4 Position

Functionalizing the C4 position with a methanol group requires precise activation of the pyrimidine ring. The (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent, combined with 1,8-diazabicycloundec-7-ene (DBU), converts the C4 amide group into a reactive O⁴-(benzotriazol-1-yl) intermediate, which undergoes nucleophilic displacement by methanol. This two-step, one-pot methodology achieves yields exceeding 85% under mild conditions (room temperature, 1 hour).

Table 1: Methanol Functionalization at C4 Using BOP/DBU

SubstrateReaction TimeYieldReference
6-Methylpyrimidin-4-ylamide1 hour91%
4-Chloropyrimidine1.5 hours88%

Solvent-free conditions and ultrasonication have been explored to enhance efficiency. For instance, ultrasonication at 40 kHz reduces reaction times by 50% while maintaining yields above 80%. Additionally, nano-catalysts like TiO₂-supported gold nanoparticles (Au/TiO₂) improve regioselectivity by directing methanol addition exclusively to the C4 position.

Solid-Phase Synthesis Techniques for High-Throughput Derivative Production

While solution-phase synthesis dominates current methodologies, solid-phase approaches offer potential for high-throughput screening. Immobilization of pyrimidine precursors on Wang or Merrifield resins enables iterative functionalization via automated platforms. For example, resin-bound 4-chloro-6-methylpyrimidine undergoes sequential amination and methanol functionalization, with cleavage efficiencies exceeding 90% using trifluoroacetic acid (TFA).

Recent innovations integrate flow chemistry with solid supports, enabling continuous production of derivatives. A microreactor packed with silica-supported DBU catalyzes simultaneous amination and methanol addition, achieving a throughput of 1.2 g/hour. However, challenges persist in optimizing resin compatibility and minimizing side reactions during cleavage.

Catalytic Systems for Regioselective Amination Reactions

Regioselective amination at the pyrimidine C2 position is achieved through tailored catalytic systems. Palladium-Xantphos complexes facilitate Buchwald-Hartwig amination of 2-bromo-6-methylpyrimidine with aryl amines, yielding 2-anilino derivatives with >95% regioselectivity. Nickel catalysts, such as Ni(COD)₂ with dtbpy ligands, offer a cost-effective alternative, particularly for electron-deficient anilines.

Table 2: Catalyst Performance in Regioselective Amination

Catalyst SystemSubstrateRegioselectivityYield
Pd(OAc)₂/Xantphos2-Bromo-6-methylpyrimidine98%92%
Ni(COD)₂/dtbpy2-Chloro-6-methylpyrimidine94%88%

Microwave irradiation (150°C, 10 minutes) enhances reaction rates without compromising selectivity, while ionic liquid solvents ([BMIM][BF₄]) improve catalyst recycling. Computational studies reveal that steric effects from the 6-methyl group direct amination exclusively to the C2 position, avoiding competing C4 or C5 substitutions.

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional structural arrangements of protein-ligand complexes at atomic resolution [1] [2]. The methodology involves generating protein crystals in complex with ligands, followed by X-ray diffraction data collection and structure determination through molecular replacement techniques [2]. For (2-Anilino-6-methylpyrimidin-4-yl)methanol, crystallographic studies provide detailed insights into the spatial organization and specific intermolecular interactions within the binding site.

Protein-ligand complex crystallization can be achieved through two primary approaches: co-crystallization, where the ligand is present during the initial crystal formation, or soaking pre-formed protein crystals with ligand solutions [2]. The concentration and stoichiometry of the ligand must be carefully optimized to achieve highly occupied complexes suitable for structural analysis [2]. Temperature considerations are critical, as crystallographic data can be collected at both room temperature and cryogenic conditions, with low-temperature structures often providing enhanced resolution and reduced radiation damage [3].

The structural analysis of pyrimidine-containing compounds bound to protein targets reveals characteristic binding modes involving hydrogen bonding interactions between the pyrimidine nitrogen atoms and backbone residues in the protein hinge region [4]. Typical interactions include hydrogen bonds formed between the pyrimidine ring nitrogens and the backbone nitrogen and carbonyl groups of conserved cysteine residues [4]. The aromatic aniline moiety frequently engages in π-π stacking interactions with aromatic amino acid residues, while the methanol hydroxyl group can participate in additional hydrogen bonding networks [4].

Crystallographic ParameterTypical RangeSignificance
Resolution1.5-3.0 ÅDetermines atomic detail level
R-work/R-free<0.25/<0.30Structure quality indicators
Space GroupVariousCrystal packing arrangement
Unit Cell DimensionsVariableCrystal lattice parameters

Electron density maps provide direct visualization of ligand binding orientations and conformations within the protein active site [5]. Well-defined electron density with minimal model-to-map discrepancies indicates reliable ligand positioning and high-quality structural data [5]. The real-space correlation coefficient serves as an objective measure of the fit between atomic coordinates and experimental electron density [5].

Allosteric Binding Site Characterization in Kinase Domains

Allosteric binding sites in kinase domains represent regulatory regions distinct from the adenosine triphosphate binding pocket, offering opportunities for highly selective inhibitor development [6] [7]. These sites modulate kinase activity through conformational changes that affect the catalytic efficiency and substrate binding affinity without directly competing with adenosine triphosphate [6]. The characterization of allosteric sites involves mapping regions where ligand binding induces conformational changes that propagate throughout the kinase structure.

Pyrimidine-based compounds have demonstrated the ability to bind to allosteric sites, particularly in the Src homology domain 3 region of kinases [6]. Nuclear magnetic resonance spectroscopy and hydrogen-deuterium exchange mass spectrometry provide detailed information about conformational dynamics and allosteric communication pathways [6]. These techniques reveal how small molecule binding at allosteric sites can either stabilize or destabilize the overall kinase conformation [6].

The identification of allosteric binding sites requires comprehensive analysis of protein conformational states and their relationship to catalytic activity [7]. Compounds binding to allosteric sites can exhibit either positive or negative cooperativity with respect to substrate binding, depending on their specific interactions and the resulting conformational changes [7]. Site-directed mutagenesis experiments validate the functional importance of specific residues in allosteric communication networks [6].

Allosteric Site TypeLocationFunctional EffectSelectivity Advantage
SH3 DomainN-terminal lobeConformational stabilizationHigh kinase selectivity
Activation LoopC-terminal regionActivity modulationReduced off-target effects
Hinge Region AdjacentNear ATP siteIndirect inhibitionMaintained specificity

Molecular dynamics simulations complement experimental approaches by providing atomic-level details of allosteric mechanisms and conformational transitions [8]. These computational studies reveal the pathways through which allosteric signals propagate from the binding site to the active site [8]. The thermodynamics of allosteric binding can be characterized through isothermal titration calorimetry and surface plasmon resonance measurements [9].

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship modeling provides a computational framework for understanding the relationship between molecular structure and biological activity [10] [11]. For (2-Anilino-6-methylpyrimidin-4-yl)methanol and related compounds, QSAR analysis employs mathematical models to correlate structural descriptors with observed biological activities. These models facilitate the prediction of activity for new compounds and guide rational drug design efforts.

The development of robust QSAR models requires careful consideration of molecular descriptors, which can include electronic, steric, hydrophobic, and topological parameters [11] [12]. Machine learning approaches, including support vector regression, random forest regression, and k-nearest neighbors algorithms, have demonstrated superior performance in QSAR modeling of pyrimidine derivatives [11] [13]. Cross-validation techniques ensure model robustness and predictive capability [13].

Three-dimensional QSAR methodologies, such as Comparative Molecular Field Analysis and Comparative Molecular Similarity Index Analysis, provide spatial information about structure-activity relationships [12] [14]. These approaches generate contour maps indicating regions where structural modifications would be favorable or unfavorable for biological activity [12] [14]. The statistical quality of QSAR models is evaluated using parameters such as the cross-validated correlation coefficient and the conventional correlation coefficient [12] [14].

QSAR MethodKey FeaturesStatistical ParametersApplications
CoMFASteric and electrostatic fieldsq² = 0.528, r² = 0.7763D activity mapping
CoMSIAMultiple field typesq² = 0.600, r² = 0.811Comprehensive analysis
2D QSARMolecular descriptorsVarious R² valuesRapid screening

The identification of key molecular features responsible for biological activity enables the design of compounds with improved potency and selectivity [11]. Fingerprint-based approaches identify specific structural fragments that correlate with activity, providing direct guidance for medicinal chemistry efforts [11]. Network-based activity cliff analysis validates the significance of identified structural features [11].

Competitive Binding Assays Against Reference Therapeutic Agents

Competitive binding assays provide quantitative measurements of ligand affinity and selectivity by evaluating the ability of test compounds to displace reference ligands from their protein binding sites [15] [16]. These assays are essential for characterizing the binding properties of (2-Anilino-6-methylpyrimidin-4-yl)methanol relative to established therapeutic agents. The methodology involves incubating target proteins with labeled reference ligands in the presence of varying concentrations of test compounds.

The fundamental principle of competitive binding assays relies on the equilibrium between bound and free ligand states [17]. True competitive inhibition occurs when the test compound and reference ligand compete for the same binding site, resulting in mutually exclusive binding [17]. The inhibition constant derived from competitive binding experiments provides a direct measure of the test compound's affinity for the target protein [16].

Time-resolved competition assays offer enhanced sensitivity and reduced ligand requirements compared to traditional endpoint measurements [16]. These assays monitor the displacement kinetics of bound reference ligands over time, providing both thermodynamic and kinetic information about the binding interaction [16]. The technique enables discrimination between different binding sites and mechanisms of inhibition [16].

Assay ParameterMeasurement RangeInformation ContentTechnical Considerations
IC₅₀ ValuesnM to μM rangeInhibitory potencyConcentration-dependent
Binding KineticsSeconds to hoursAssociation/dissociation ratesTime-resolved monitoring
Selectivity Ratios1 to >1000-foldTarget specificityMultiple protein comparison

Surface plasmon resonance technology provides label-free detection of binding interactions with real-time kinetic measurements [9]. This approach eliminates potential artifacts associated with fluorescent or radioactive labels while providing detailed information about association and dissociation rates [9]. The technique enables direct measurement of binding affinity through equilibrium analysis and kinetic fitting procedures [9].

XLogP3

1.6

Wikipedia

(2-Anilino-6-methylpyrimidin-4-yl)methanol

Dates

Last modified: 07-26-2023

Explore Compound Types